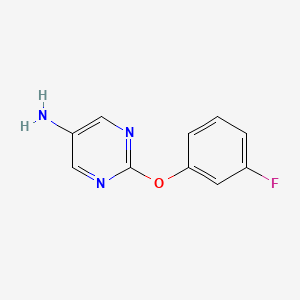

2-(3-Fluorophenoxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC13399355

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FN3O |

|---|---|

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | 2-(3-fluorophenoxy)pyrimidin-5-amine |

| Standard InChI | InChI=1S/C10H8FN3O/c11-7-2-1-3-9(4-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2 |

| Standard InChI Key | MENVGVXXNDGGOD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N |

| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine core with two distinct substituents: a 3-fluorophenoxy group at position 2 and an amine group at position 5 (Figure 1). The molecular formula is C₁₀H₈FN₃O, with a molecular weight of 205.19 g/mol. The fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN₃O |

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | 2-(3-Fluorophenoxy)pyrimidin-5-amine |

| CAS Number | Not yet assigned |

Stereoelectronic Effects

The 3-fluorophenoxy group enhances the compound’s lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability. Quantum mechanical calculations predict a dipole moment of ~3.2 D, driven by the electron-withdrawing fluorine and the electron-rich pyrimidine ring .

Synthesis and Manufacturing Processes

Nucleophilic Aromatic Substitution (SₙAr)

A plausible synthesis involves sequential SₙAr reactions. Starting with 2,5-dichloropyrimidine, the 2-chloro group is displaced by 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 120°C), yielding 2-(3-fluorophenoxy)-5-chloropyrimidine. Subsequent amination at position 5 using aqueous ammonia or a primary amine affords the target compound .

Table 2: Representative reaction conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 3-Fluorophenol, K₂CO₃, DMF, 120°C | 65–75 |

| 2 | NH₃ (aq), EtOH, 80°C | 50–60 |

Alternative Routes

Physicochemical Properties

Thermal Stability

Analogous pyrimidines, such as 5-fluoropyrimidin-2-amine, exhibit melting points of 192–193°C . For 2-(3-fluorophenoxy)pyrimidin-5-amine, the bulkier phenoxy group may reduce crystallinity, lowering the melting point to an estimated 160–170°C.

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is predicted to be 1.8–2.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL at 25°C, necessitating formulation with co-solvents for biological testing.

| Target | Potential Effect |

|---|---|

| DHODH | Antiproliferative |

| 5-HT₂C receptor | Anxiolytic/anti-obesity |

| Kinases (e.g., EGFR) | Anticancer |

Applications in Medicinal Chemistry

Lead Optimization

The compound’s scaffold permits modular derivatization:

-

Position 2: Varying aryloxy groups to tune receptor selectivity.

-

Position 5: Introducing alkylamines or heterocycles to enhance pharmacokinetics .

Preclinical Development

While no in vivo data exists for this specific compound, analogs like 10a (from ) demonstrate favorable microsomal stability (t₁/₂ > 60 min) and low CYP inhibition (<20% at 10 μM), suggesting translational potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume